

# optimizing BIO-2007817 efficacy in cellular models

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## Compound of Interest

Compound Name: BIO-2007817

Cat. No.: B15608146

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## Technical Support Center: BIO-2007817

Welcome to the technical support center for **BIO-2007817**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the efficacy of **BIO-2007817** in cellular models. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to support your research.

## Frequently Asked Questions (FAQs)

Q1: What is **BIO-2007817** and what is its mechanism of action?

A1: **BIO-2007817** is a small-molecule positive allosteric modulator (PAM) of the Parkin E3 ubiquitin ligase.[1][2] It functions as a "molecular glue" to enhance the binding of phospho-ubiquitin (pUb) to the RING0 domain of Parkin.[3] This allosteric modulation promotes the activation of Parkin's E3 ligase activity, which is a critical step in the PINK1/Parkin-mediated mitophagy pathway for clearing damaged mitochondria.[3]

Q2: What is the primary application of **BIO-2007817** in cellular models?

A2: **BIO-2007817** is primarily used to study the activation of Parkin and the induction of mitophagy in various cellular models. It is particularly valuable for investigating the molecular mechanisms of Parkinson's disease, as mutations in Parkin are a major cause of autosomal recessive juvenile Parkinsonism.[3][4] Researchers use **BIO-2007817** to explore the rescue of

pathogenic Parkin mutations and to understand the regulation of mitochondrial quality control.  
[3]

Q3: How should I store and handle **BIO-2007817**?

A3: For long-term storage, **BIO-2007817** stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For experiments, prepare fresh dilutions from the stock solution.

Q4: In which cell lines has **BIO-2007817** been shown to be effective?

A4: The activity of **BIO-2007817** has been demonstrated in various cell lines, including HeLa, U2OS, and SH-SY5Y cells, particularly those engineered to express Parkin, as some of these lines have low or absent endogenous Parkin expression.[5][6] The choice of cell line may depend on the specific research question and the endogenous expression levels of PINK1 and Parkin.

## Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy and binding properties of **BIO-2007817**.

Table 1: In Vitro Efficacy of **BIO-2007817**

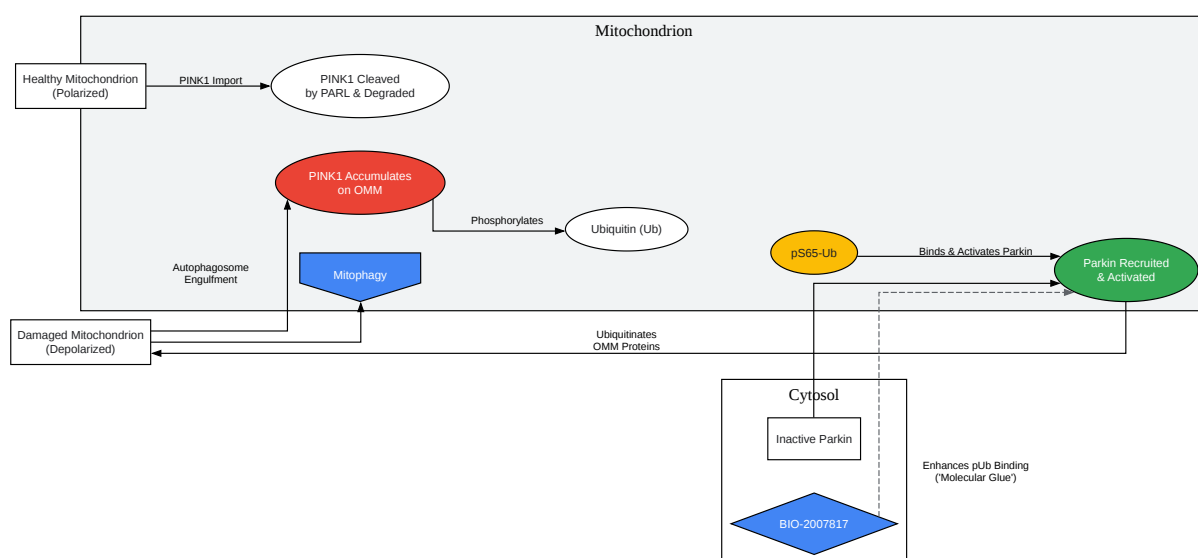
Assay Type	Parameter	Value	Reference
TR-FRET Parkin Autoubiquitination	EC50	0.17 µM	[1][2]
Parkin Autoubiquitination (Western Blot)	Maximal Efficacy	20 µM	[1]

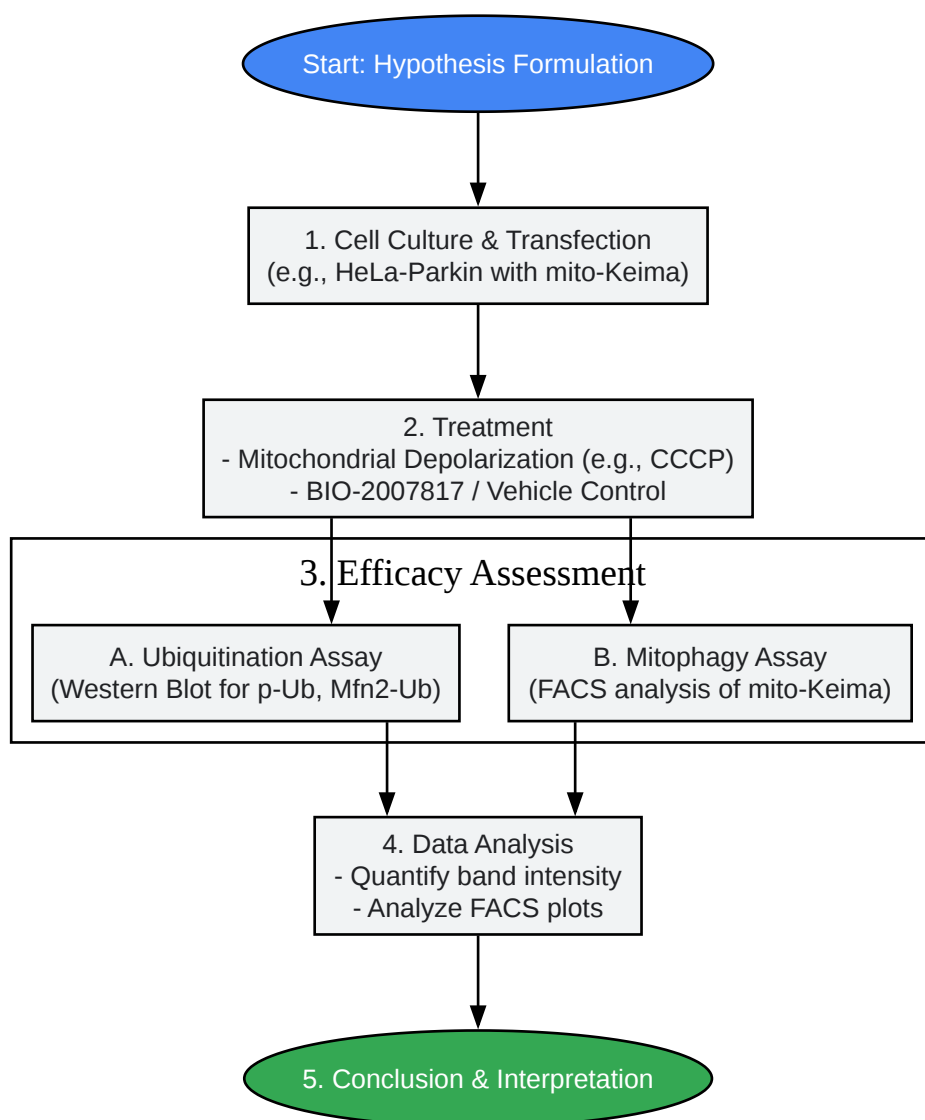
Table 2: Binding Affinity and Specificity

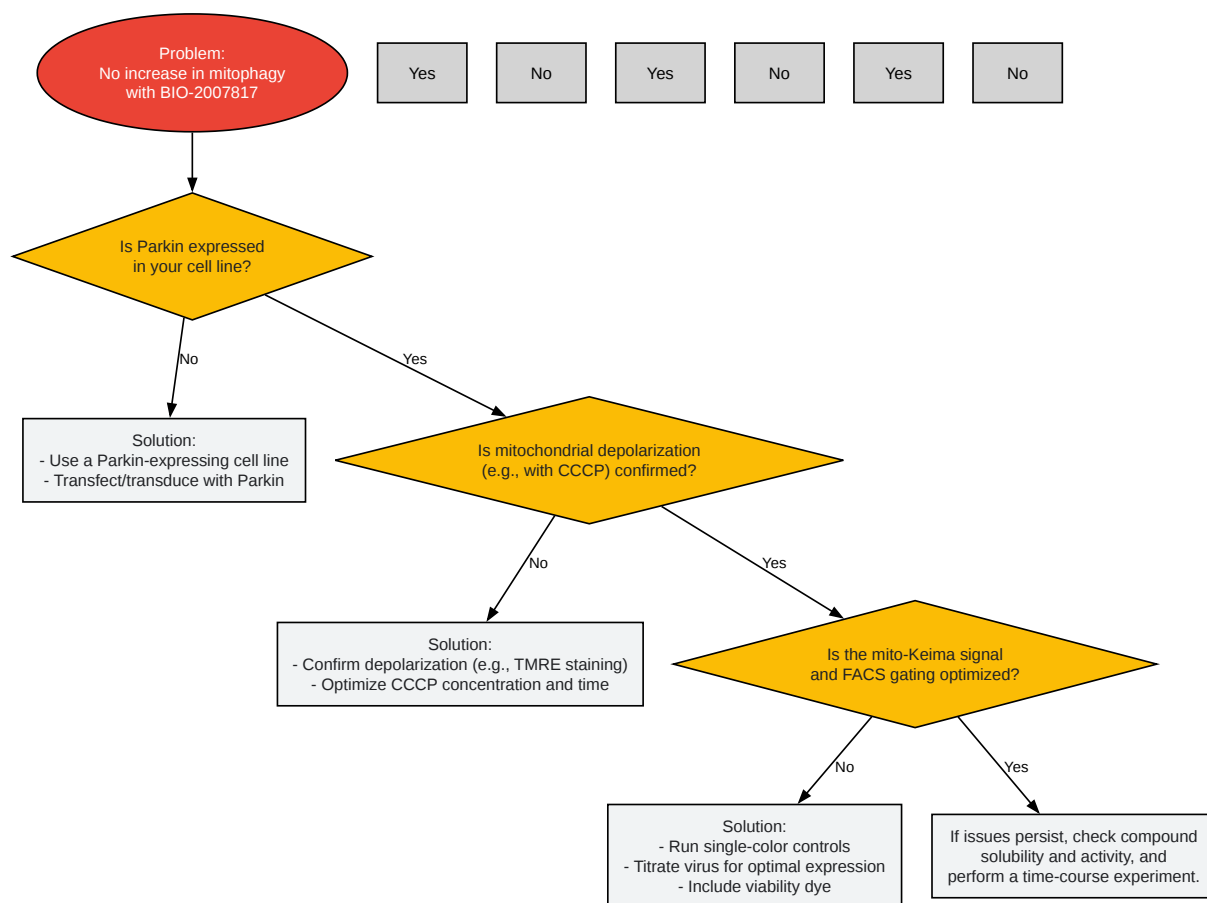
Binding Partners	Condition	Affinity Change	Reference
Parkin R0RB:2xpUb Complex	With BIO-2007817 vs. inactive diastereomer	150-fold higher affinity	[7]
Parkin R0RB and pUbl	With BIO-2007817	2400-fold increase in pUbl binding affinity	[7]

## Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of **BIO-2007817** and a general experimental workflow.







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